molecular formula C7H12F3NO2S B6310994 N,N-Diethyl-3,3,3-trifluoro-prop-1-ene-2-sulfonamide CAS No. 2088942-09-8

N,N-Diethyl-3,3,3-trifluoro-prop-1-ene-2-sulfonamide

Cat. No.: B6310994
CAS No.: 2088942-09-8
M. Wt: 231.24 g/mol
InChI Key: SMTAPXLDQGVLGG-UHFFFAOYSA-N
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Description

N,N-Diethyl-3,3,3-trifluoro-prop-1-ene-2-sulfonamide is a fluorinated organic compound known for its utility in various chemical reactions. This compound is particularly significant due to its unique structure, which includes a trifluoromethyl group, making it a valuable reagent in organic synthesis.

Preparation Methods

The synthesis of N,N-Diethyl-3,3,3-trifluoro-prop-1-ene-2-sulfonamide typically involves the reaction of diethylamine with a trifluoromethylated precursor under controlled conditions. Industrial production methods may vary, but they generally involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product.

Chemical Reactions Analysis

N,N-Diethyl-3,3,3-trifluoro-prop-1-ene-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common reagents used in these reactions include sulfur tetrafluoride and other fluorinating agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Diethyl-3,3,3-trifluoro-prop-1-ene-2-sulfonamide is widely used in scientific research due to its fluorinating properties. It is employed in:

    Chemistry: As a fluorinating agent in the synthesis of various organic compounds.

    Biology: In the modification of biomolecules to study their properties and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-Diethyl-3,3,3-trifluoro-prop-1-ene-2-sulfonamide exerts its effects involves the transfer of the trifluoromethyl group to target molecules.

Comparison with Similar Compounds

N,N-Diethyl-3,3,3-trifluoro-prop-1-ene-2-sulfonamide can be compared to other fluorinated compounds such as:

    N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: Another fluorinating agent with a different fluorine arrangement.

    N,N-Dimethyl-3-(trifluoromethyl)benzamide: Used in similar applications but with a different structural framework.

The uniqueness of this compound lies in its specific trifluoromethyl group arrangement, which imparts distinct reactivity and properties.

Properties

IUPAC Name

N,N-diethyl-3,3,3-trifluoroprop-1-ene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2S/c1-4-11(5-2)14(12,13)6(3)7(8,9)10/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTAPXLDQGVLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C(=C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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